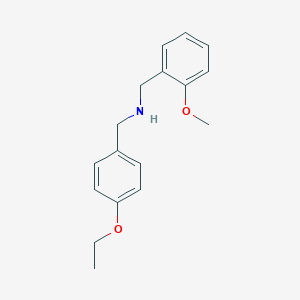
(4-Ethoxybenzyl)(2-methoxybenzyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Ethoxybenzyl)(2-methoxybenzyl)amine is a useful research compound. Its molecular formula is C17H21NO2 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Mode of Action
As a primary amine, it may participate in amination reactions with functionalized aryl bromides
Biochemical Pathways
It’s possible that this compound could influence various pathways due to its potential to participate in amination reactions . .
Pharmacokinetics
Some predicted properties include a density of 11±01 g/cm³, a boiling point of 3885±270 °C at 760 mmHg, and a vapor pressure of 00±09 mmHg at 25°C . The compound has a predicted water solubility of 86.09 mg/L at 25°C . These properties could impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of (4-Ethoxybenzyl)(2-methoxybenzyl)amine’s action are currently unknown. Given its potential to participate in amination reactions , it may have a role in the synthesis of other compounds or in the modification of proteins.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its reactivity and stability. For instance, its boiling point and vapor pressure suggest that it would be stable at room temperature but could evaporate under high heat . Its water solubility indicates that it could be distributed in aqueous environments .
生物活性
(4-Ethoxybenzyl)(2-methoxybenzyl)amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and efficacy in various models.
- Chemical Formula : C17H21N
- CAS Number : 444907-10-2
- Molecular Weight : 255.36 g/mol
Research indicates that this compound may interact with biological targets involved in cell proliferation and apoptosis. The compound's structure suggests it could inhibit tubulin polymerization, similar to other known microtubule-disrupting agents.
Key Findings:
- Tubulin Interaction : Preliminary studies suggest that the compound may bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells .
- Antiproliferative Effects : In vitro studies have shown significant antiproliferative activity against various cancer cell lines, notably MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer), with IC50 values reported in the nanomolar range .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.
Key Pharmacokinetic Parameters:
| Parameter | Value |
|---|---|
| Volume of Distribution | Moderate |
| Clearance Rate | Moderate |
| Half-Life | ~1.8 hours |
| Bioavailability (IM) | 9% |
These parameters suggest that while the compound penetrates tissues effectively, its rapid clearance may limit its therapeutic potential unless formulated for sustained release .
Case Studies and Efficacy
Several studies have investigated the efficacy of this compound in animal models:
- In Vivo Efficacy in Mice :
- Cattle Pharmacokinetics :
科学的研究の応用
Chemistry
- Intermediate in Organic Synthesis: (4-Ethoxybenzyl)(2-methoxybenzyl)amine serves as an important building block for synthesizing more complex organic molecules. Its unique structure allows for the introduction of various functional groups through substitution reactions.
Biology
- Potential Biological Activity: Research has indicated that this compound may exhibit biological activities that warrant further investigation. It has been studied for its interactions with biomolecules and potential effects on cellular processes.
Medicine
- Therapeutic Properties: Preliminary studies suggest that this compound may possess antimicrobial and anticancer properties. Its mechanism of action could involve binding to specific enzymes or receptors, modulating their activity, and influencing signal transduction pathways .
Case Studies and Research Findings
- Anticancer Activity:
-
Antimicrobial Activity:
- Research has focused on the synthesis of amine derivatives that demonstrate significant antimicrobial properties against various pathogens. The structural characteristics of this compound may enhance its effectiveness as an antimicrobial agent.
- Biological Interactions:
特性
IUPAC Name |
1-(4-ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-3-20-16-10-8-14(9-11-16)12-18-13-15-6-4-5-7-17(15)19-2/h4-11,18H,3,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRCYCNSEDFZIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNCC2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90353350 |
Source


|
| Record name | 1-(4-Ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444907-10-2 |
Source


|
| Record name | 1-(4-Ethoxyphenyl)-N-[(2-methoxyphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90353350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













